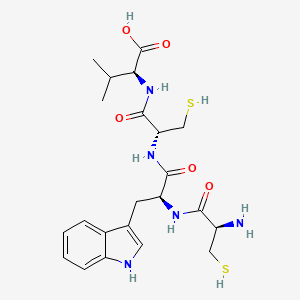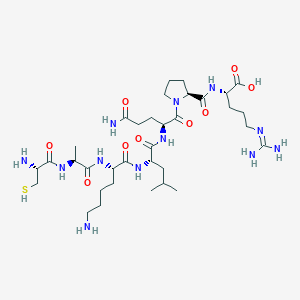![molecular formula C7H12N2S B12537086 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine is a nitrogen- and sulfur-containing heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dihydro-2H-imidazole-2-thione with α,β-unsaturated carbonyl compounds under basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
化学反応の分析
Types of Reactions
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives .
科学的研究の応用
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities.
作用機序
The mechanism of action of 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with ligand-binding domains. The exact pathways involved depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Benzimidazo[2,1-b][1,3]thiazines: These compounds have an additional benzene ring, which can enhance their stability and biological activity.
Polyfluorosubstituted imidazo[2,1-b][1,3]thiazines: These derivatives are known for their enhanced metabolic stability and potential as drug candidates.
Uniqueness
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with diverse biological targets makes it a versatile compound in scientific research and industrial applications .
特性
分子式 |
C7H12N2S |
|---|---|
分子量 |
156.25 g/mol |
IUPAC名 |
2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine |
InChI |
InChI=1S/C7H12N2S/c1-2-6-10-7-8-3-5-9(7)4-1/h1-6H2 |
InChIキー |
QRQORCQBXPSNTC-UHFFFAOYSA-N |
正規SMILES |
C1CCSC2=NCCN2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid](/img/structure/B12537006.png)
![N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B12537013.png)
![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)

![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)



![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)

![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)

